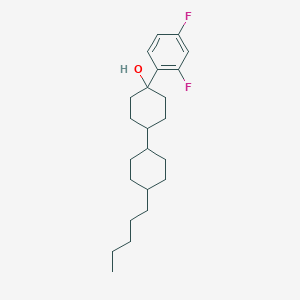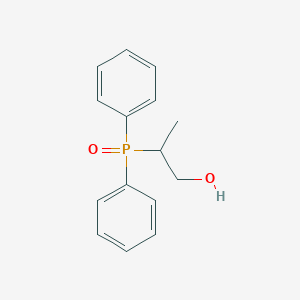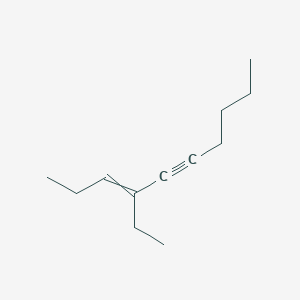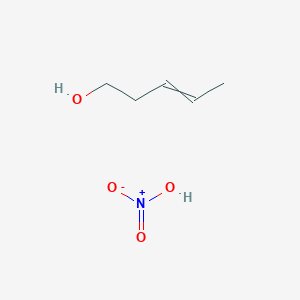
1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring substituted with a hydroxyl group and various other functional groups. The presence of fluorine atoms and a pentyl group in this compound may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions.
Introduction of the hydroxyl group: This can be done via hydroxylation reactions.
Substitution with fluorine atoms: This step may involve electrophilic fluorination.
Addition of the pentyl group: This can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted cyclohexanols.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The presence of fluorine atoms may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Difluorophenyl)cyclohexanol: Lacks the pentyl group.
4-(4-Pentylcyclohexyl)cyclohexanol: Lacks the fluorine atoms.
1-(2,4-Difluorophenyl)-4-cyclohexylcyclohexanol: Lacks the pentyl group.
Uniqueness
1-(2,4-Difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol is unique due to the combination of fluorine atoms and a pentyl group, which may impart distinct chemical and physical properties, such as increased lipophilicity and enhanced biological activity.
Eigenschaften
CAS-Nummer |
89407-56-7 |
|---|---|
Molekularformel |
C23H34F2O |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C23H34F2O/c1-2-3-4-5-17-6-8-18(9-7-17)19-12-14-23(26,15-13-19)21-11-10-20(24)16-22(21)25/h10-11,16-19,26H,2-9,12-15H2,1H3 |
InChI-Schlüssel |
VUJLPXCKHRFGNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(C3=C(C=C(C=C3)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)

![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)



![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)

![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
